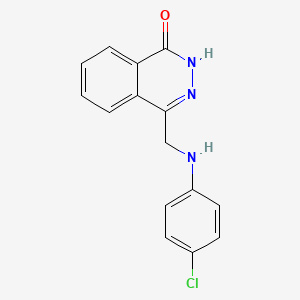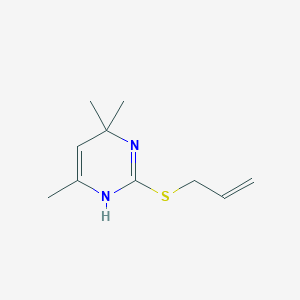
4-((4-Chloroanilino)methyl)-1(2H)-phthalazinone
Vue d'ensemble
Description
The compound 4-((4-Chloroanilino)methyl)-1(2H)-phthalazinone is a derivative of phthalazinone, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. Phthalazinone derivatives have been studied for various biological activities, including antifungal, antibacterial, and anticancer properties. The presence of a chloroanilino group in the compound suggests potential for increased reactivity and interaction with biological targets due to the electron-withdrawing nature of the chlorine substituent .
Synthesis Analysis
The synthesis of phthalazinone derivatives often involves nucleophilic substitution reactions, as well as the use of various reagents and catalysts to introduce different substituents onto the phthalazinone core. For example, compound 5, which is closely related to the compound of interest, was synthesized and showed remarkable antifungal activity . Another related compound was synthesized through nucleophilic substitution followed by alkaline hydrolysis . Additionally, the synthesis of phthalazinone derivatives can be achieved via reactions with trichloroacetimidate in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) .
Molecular Structure Analysis
The molecular structure of phthalazinone derivatives is characterized by the presence of a phthalazinone core, which can be further modified with various substituents. The structure of these compounds can be confirmed using techniques such as FTIR, NMR, and MS. Two-dimensional NMR techniques like gCOSY, gHMBC, and gHSQC are particularly useful for assigning the structure of complex derivatives . The introduction of substituents can lead to non-coplanar and unsymmetrical moieties, which can influence the physical and chemical properties of the compounds .
Chemical Reactions Analysis
Phthalazinone derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. For instance, chlorine atoms in certain phthalazinone derivatives can be replaced by nucleophiles such as morpholine, cyanide, amines, alkoxide, azide, and hydrazine to yield corresponding products . These reactions can be used to synthesize a wide range of phthalazinone-based compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazinone derivatives are influenced by their molecular structure. For example, the introduction of chlorine substituents can enhance the solubility of the compounds in various organic solvents, which is beneficial for their potential application in medicinal chemistry . The glass-transition temperatures and thermal stability of these compounds can be determined using DSC and TGA, respectively, which are important parameters for assessing their suitability for pharmaceutical applications . The hydrogen-bonded structures of phthalazinone derivatives can also be studied to understand their potential interactions with biological targets .
Applications De Recherche Scientifique
Phthalazinone Derivatives in Medicinal Chemistry
Phthalazinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The stability and versatility of the phthalazinone nucleus have inspired researchers to introduce various bioactive moieties to create new potential medicinal agents. Phthalazinone derivatives have been synthesized and evaluated for various biological activities, including antibacterial effects against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These compounds represent a promising scaffold for the development of new drugs due to their ability to be modified into complex structures with potential medicinal properties (Tiwary et al., 2016).
Synthesis and Biological Activity
The synthesis and biological activity of phthalazine derivatives have been extensively studied, highlighting their pharmacological versatility. These compounds exhibit a range of pharmacological activities, including antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial effects. The phthalazine scaffold serves as a potent structure in drug discovery, underscoring the importance of these derivatives in the development of new therapeutic agents (Sangshetti et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(4-chloroanilino)methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-10-5-7-11(8-6-10)17-9-14-12-3-1-2-4-13(12)15(20)19-18-14/h1-8,17H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHPESBMAFGWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chloroanilino)methyl)-1(2H)-phthalazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-(dimethylaminomethylidene)acetamide](/img/structure/B3035131.png)
![3-chloro-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino]quinoxalin-2-amine](/img/structure/B3035133.png)
![1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035134.png)
![(3Z)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035135.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone](/img/structure/B3035136.png)
![6-(2-{[(3-Chloro-2-propenyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3035137.png)
![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B3035140.png)
![4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone](/img/structure/B3035141.png)

![2-Benzyl-4-[(2,6-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B3035144.png)
![3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3035146.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate](/img/structure/B3035148.png)
![(3Z)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]imino-2-(4-fluorophenyl)propanenitrile](/img/structure/B3035152.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B3035153.png)